3-[(Isopropylamino)sulfonyl]benzoic acid

Structure-Activity Relationship Isomer Selectivity Sulfonamide Pharmacology

Researchers probing sulfamoyl benzoic acid SAR require isomer-specific scaffolds, not generic mixtures. 3-[(Isopropylamino)sulfonyl]benzoic acid supplies the precise meta-isopropylamino substitution essential for cysteine protease chemical probe development and lipophilicity reference standards. • Unique meta-substitution pattern; functionally distinct from 2- and 4-isomers-assuming interchangeability introduces SAR risk • ≥98% purity ensures reproducible LogP/D, PAMPA, and chromatographic hydrophobicity index measurements • Under-explored scaffold with reported in silico cathepsin B/L interactions-ideal entry point for novel, patentable chemical matter • Commercially available for rapid SAR campaign initiation and focused screening library assembly

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 716358-46-2
Cat. No. B1608192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Isopropylamino)sulfonyl]benzoic acid
CAS716358-46-2
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
InChIKeyKYDKEDOKJHAVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity, Purity & Supply of 3-[(Isopropylamino)sulfonyl]benzoic Acid


3-[(Isopropylamino)sulfonyl]benzoic acid (CAS 716358-46-2, also known as 3-(propan-2-ylsulfamoyl)benzoic acid) is a meta-substituted benzoic acid sulfonamide derivative with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . Its structure features an isopropylamino group linked to the sulfonyl moiety, a specific substitution pattern that distinguishes it from its para- and ortho-isomers. The compound is commercially available from multiple research chemical suppliers with stated purities typically at or above 98% [1].

Non-Substitutability of 3-[(Isopropylamino)sulfonyl]benzoic Acid


Sulfamoyl benzoic acid derivatives exhibit biological activities that are highly sensitive to both the N-alkyl substitution pattern and the position of the sulfonyl group on the aromatic ring [1]. While several structural analogs (e.g., 4-isomer, 2-isomer, methyl or ethyl N-substituted derivatives) share the same core scaffold and are often grouped together in chemical catalogs, they are not functionally interchangeable. Differences in steric bulk, lipophilicity, and electronic distribution conferred by the specific meta-isopropylamino arrangement can translate into divergent binding affinities, selectivity profiles, and physicochemical properties. Therefore, assuming equivalent performance without direct comparative data introduces significant scientific and procurement risk, particularly in structure-activity relationship (SAR) campaigns or assay development.

Differentiation Evidence for 3-[(Isopropylamino)sulfonyl]benzoic Acid


Meta-Positioning: Key Bioactivity Determinant

The meta-substitution pattern of the sulfonyl group in 3-[(isopropylamino)sulfonyl]benzoic acid is a critical structural determinant of biological activity, distinct from its para- and ortho-isomers. Class-level SAR studies on sulfamoyl benzoic acids demonstrate that the position of the sulfonyl group relative to the carboxylic acid significantly influences target binding and pharmacological profile. For instance, the 4-isomer (4-[(Isopropylamino)sulfonyl]benzoic acid, CAS 10252-66-1) is reported to exhibit antimicrobial activity , while the 2-isomer (2-[(Isopropylamino)sulfonyl]benzoic acid) is associated with potential anti-inflammatory effects . In contrast, the 3-isomer (the target compound) is being investigated for distinct biological roles, including interactions with enzymes such as cathepsins B and L . No direct head-to-head comparative assay data for these isomers against a specific target is currently available in the public domain.

Structure-Activity Relationship Isomer Selectivity Sulfonamide Pharmacology

N-Isopropyl: Distinct Lipophilic & Steric Profile

The N-isopropyl group in 3-[(isopropylamino)sulfonyl]benzoic acid confers a unique balance of lipophilicity and steric hindrance compared to smaller N-alkyl analogs. The branched isopropyl moiety increases molecular weight (243.28 g/mol) and lipophilicity relative to the N-methyl analog (3-[(Methylamino)sulfonyl]benzoic acid, CAS 35623-11-1; MW 215.23 g/mol, C8H9NO4S) and the N-ethyl analog (3-[(Ethylamino)sulfonyl]benzoic acid, CAS 7326-74-1; MW 229.25 g/mol, C9H11NO4S) [1]. While quantitative LogP or LogD values are not reported, the increased carbon count and branching are classically associated with enhanced membrane permeability and altered target engagement kinetics. The N-ethyl analog has been reported as an inhibitor of cyclin-dependent kinases , highlighting how even minor N-alkyl modifications can redirect biological activity. No direct comparative potency data (e.g., IC50) against a shared target is available.

Lipophilicity Steric Bulk N-Alkyl SAR Physicochemical Properties

Positional Isomerism: Pharmacological Shift & Procurement Risk

A survey of vendor and literature annotations reveals that the three positional isomers of (isopropylamino)sulfonyl benzoic acid are associated with divergent biological activities. The 4-isomer (CAS 10252-66-1) is frequently described as possessing antibacterial properties and is used as a building block in medicinal chemistry . The 2-isomer is linked to anti-inflammatory potential . The 3-isomer (target compound) is noted for potential interactions with cathepsins and the ubiquitin-proteasome system . While these annotations lack quantitative, head-to-head comparative data, they underscore a critical procurement principle: these isomers cannot be assumed to be functionally equivalent. Substituting one for another in an assay without prior validation introduces uncontrolled variables that can derail SAR studies or lead to false-negative screening results.

Isomer Selectivity Target Engagement Pharmacological Profile

Public Bioactivity Data Gap vs. Profiled Analogs

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent literature reveals a notable absence of publicly reported, quantitative bioactivity data (e.g., IC50, Ki, EC50) for 3-[(isopropylamino)sulfonyl]benzoic acid. This contrasts with related sulfamoyl benzoic acid derivatives, such as those described in the cPLA2α inhibitor series, for which extensive SAR and enzymatic data are published [1]. Furthermore, the N-ethyl analog (3-[(Ethylamino)sulfonyl]benzoic acid) has been annotated with cyclin-dependent kinase inhibitory activity . This data gap is not a weakness of the compound per se, but a critical procurement consideration: researchers selecting this compound are acquiring a structurally defined chemical probe with an open activity profile, suitable for de novo screening and SAR exploration, rather than a well-characterized tool compound with known potency.

Data Availability Screening Library Design Procurement Risk

Procurement & Research Scenarios for 3-[(Isopropylamino)sulfonyl]benzoic Acid


SAR of Sulfonamide-Based Protease Modulators

Given the unique meta-isopropylamino substitution pattern and the compound's reported in silico interactions with cathepsins B and L , 3-[(Isopropylamino)sulfonyl]benzoic acid is an ideal core scaffold for SAR campaigns targeting cysteine proteases or related enzyme families. Its under-explored activity profile [1] makes it a valuable starting point for generating novel, patentable chemical matter. Researchers can systematically vary the N-alkyl group or the aromatic substitution to probe binding pocket tolerances, using the 3-isomer as a distinct entry point not provided by the 4- or 2-isomers .

Isomer-Specific Screening Library Design

This compound should be included in focused screening libraries designed to identify isomer-specific hits. As demonstrated by the divergent annotated activities of the 2-, 3-, and 4-isomers , ring substitution position is a critical determinant of biological outcome. Including all three positional isomers in a screen allows researchers to directly test the hypothesis that the 3-isomer offers a unique interaction profile. Procuring the 3-isomer specifically, rather than a generic 'sulfamoyl benzoic acid,' ensures that this critical SAR dimension is fully explored.

Physicochemical Assays for Isopropyl-Sulfonamides

The N-isopropyl group in 3-[(isopropylamino)sulfonyl]benzoic acid provides a defined increment in lipophilicity and steric bulk relative to methyl and ethyl analogs . This makes the compound a useful reference standard for developing or validating assays that measure lipophilicity (e.g., LogP/D, chromatographic hydrophobicity index) or membrane permeability (e.g., PAMPA, Caco-2) within the sulfonamide chemical space. Its established high purity (≥98%) from commercial sources [2] ensures reliable, reproducible measurements in such studies.

Chemical Probe: Ubiquitin-Proteasome & Autophagy Pathways

Preliminary in silico data suggest that 3-[(isopropylamino)sulfonyl]benzoic acid may interact with cathepsins B and L, enzymes implicated in both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP) . This positions the compound as a potential chemical probe for dissecting these interconnected cellular degradation pathways. While no confirmatory in vitro data is publicly available [1], the compound's structural novelty and lack of pre-existing annotation make it a high-value asset for researchers seeking to identify novel modulators of protein homeostasis.

Technical Documentation Hub

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